

# Fundamental Piezoelectric Properties of AlN

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## Compound of Interest

Compound Name: Aluminum nitride

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**Aluminum Nitride (AlN)** is a III-V semiconductor with a wurtzite crystal structure. This non-centrosymmetric structure gives rise to its piezoelectric behavior, where the application of mechanical stress induces an electrical charge (direct piezoelectric effect), and conversely, an applied electric field results in mechanical strain (converse piezoelectric effect). For thin films, the most critical piezoelectric properties are characterized by the piezoelectric coefficients, the electromechanical coupling factor, and various figures of merit.

The performance of piezoelectric AlN thin films is critically dependent on their crystallographic orientation. For most applications, a highly c-axis oriented film (with the (002) plane parallel to the substrate surface) is required to maximize the piezoelectric response.

## Quantitative Data Summary

The following tables summarize the key quantitative piezoelectric properties of sputtered AlN thin films as reported in the literature. These values can vary significantly depending on the deposition conditions, film thickness, substrate, and measurement technique.

Table 1: Piezoelectric Coefficients of Sputtered AlN Thin Films

Piezoelectric Coefficient	Symbol	Typical Value Range	Unit	Notes
Longitudinal Piezoelectric Coefficient	$d_{33}$	1.0 - 8.93[1][2]	pm/V or pC/N	Represents the strain in the direction of the applied electric field.
Transverse Piezoelectric Coefficient	$d_{31}$	-0.52 to -1.7[3][4]	pm/V or pC/N	Represents the strain perpendicular to the direction of the applied electric field.
Longitudinal Piezoelectric Coefficient	$e_{33}$	-	C/m <sup>2</sup>	Stress-charge form of the piezoelectric coefficient.
Transverse Piezoelectric Coefficient	$e_{31}$	-1.0[5]	C/m <sup>2</sup>	Stress-charge form of the piezoelectric coefficient.

Table 2: Electromechanical Coupling Factor and Figure of Merit of Sputtered AlN Thin Films

Parameter	Symbol	Typical Value Range	Unit	Formula	Notes
Thickness Electromechanical Coupling Factor	$k_t^2$	4.4 - 10.64[6]	%	$k_t^2 \approx (\pi^2/4) * (f_p - f_s) / f_p$	For Bulk Acoustic Wave (BAW) resonators.
Surface Electromechanical Coupling Factor	$K^2$	0.3 - 1.0[7]	%	-	For Surface Acoustic Wave (SAW) devices.
Figure of Merit (Energy Harvesting)	FoM	-	-	$d_{33} * g_{33}$	Where $g_{33}$ is the piezoelectric voltage coefficient.[8]
Figure of Merit (General)	FoM	-	-	$d_{ij}^2 / (\epsilon_{33}^T * s_{ij}^E)$	Where $\epsilon$ is permittivity and $s$ is elastic compliance. [9]

## Experimental Protocols

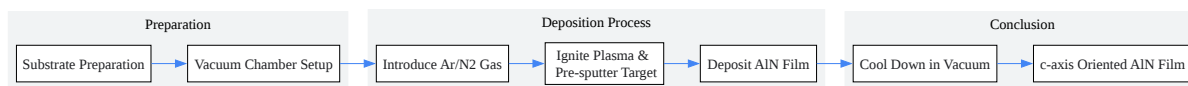
Accurate characterization of the piezoelectric properties of AlN thin films is crucial for device design and optimization. The following sections detail the methodologies for key experimental techniques.

## Reactive Sputtering for c-axis Oriented AlN Thin Film Deposition

Reactive sputtering is the most common method for depositing high-quality, c-axis oriented AlN thin films. The process involves sputtering an aluminum target in a nitrogen-containing plasma.

Protocol:

- **Substrate Preparation:** Begin with a clean substrate (e.g., silicon, sapphire). A seed layer, such as Molybdenum (Mo) or Platinum (Pt), is often deposited first to promote the growth of highly textured AlN.
- **Vacuum Chamber Preparation:** Mount the substrate and the high-purity aluminum target in the sputtering chamber. Evacuate the chamber to a base pressure typically below  $7 \times 10^{-7}$  Torr.
- **Process Gas Introduction:** Introduce a mixture of Argon (Ar) and Nitrogen (N<sub>2</sub>) into the chamber. The N<sub>2</sub>/Ar flow ratio is a critical parameter that influences film stoichiometry and properties. A typical ratio might be 3/27 sccm.[\[10\]](#)
- **Plasma Ignition and Target Conditioning:** Apply DC or RF power to the aluminum target to ignite the plasma. Pre-sputter the target for a period with the shutter closed to clean the target surface and stabilize the plasma.
- **Deposition:** Open the shutter to begin the deposition of the AlN thin film onto the substrate. Key deposition parameters to control include:
  - **Sputtering Power:** Typically in the range of 500-1000 W (DC).[\[3\]](#)[\[11\]](#)
  - **Substrate Temperature:** Can range from room temperature to over 400°C.[\[11\]](#)[\[12\]](#)
  - **Working Pressure:** Typically in the range of 1-5 mTorr.[\[11\]](#)
  - **Target-to-Substrate Distance:** A typical distance is around 80 mm.[\[11\]](#)
- **Cool Down and Venting:** After reaching the desired film thickness, turn off the power and gas flow. Allow the substrate to cool down in a vacuum before venting the chamber to atmospheric pressure.



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**Fig. 1:** Reactive Sputtering Workflow for AlN Thin Films.

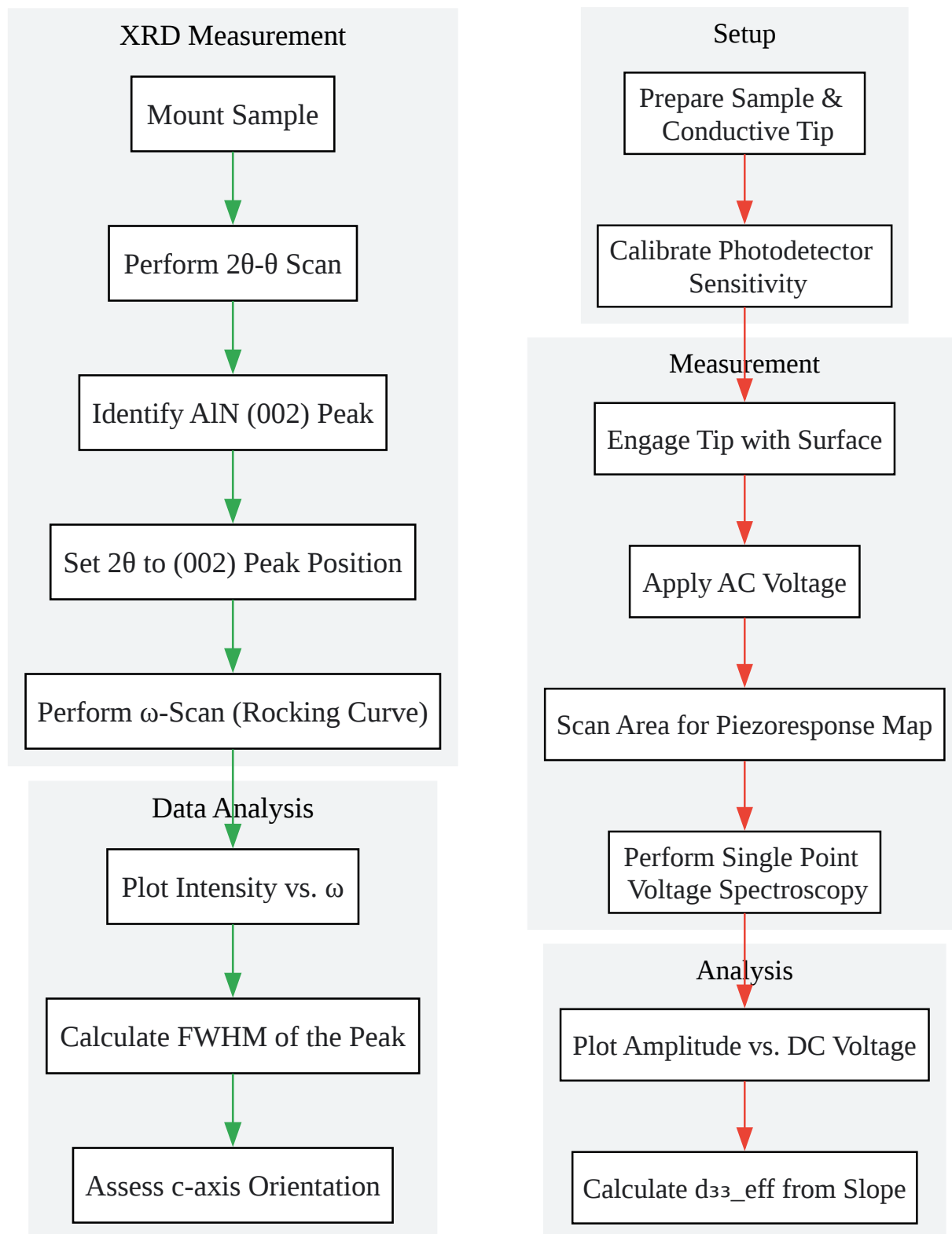
## X-Ray Diffraction (XRD) for Crystallographic Orientation Analysis

XRD is used to determine the crystal structure and preferred orientation of the AlN thin film. A rocking curve measurement of the (002) diffraction peak is a standard method to quantify the degree of c-axis orientation. A smaller Full Width at Half Maximum (FWHM) of the rocking curve indicates a higher degree of orientation.

Protocol:

- **Sample Mounting:** Mount the AlN thin film sample on the XRD goniometer.
- **Initial 2 $\theta$ - $\theta$  Scan:** Perform a broad 2 $\theta$ - $\theta$  scan (e.g., from 20° to 80°) to identify the present crystal phases and their orientations. For a c-axis oriented film, a strong peak should be observed around 36° corresponding to the AlN (002) reflection.
- **Rocking Curve ( $\omega$ -scan) Setup:**
  - Fix the detector at the 2 $\theta$  angle of the AlN (002) peak.
  - The  $\omega$  angle (incident angle) will be scanned across a small range around the Bragg angle ( $\theta$ ).
- **Rocking Curve Measurement:** Perform the  $\omega$ -scan. The resulting plot of intensity versus  $\omega$  is the rocking curve.

- Data Analysis: Determine the FWHM of the rocking curve peak. For high-quality piezoelectric AlN, the FWHM is typically less than  $2^\circ$ .<sup>[7]</sup>



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